molecular formula C14H9ClN2O3S B8816693 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-

Cat. No. B8816693
M. Wt: 320.8 g/mol
InChI Key: ASAHJOFVOBGJIX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C14H9ClN2O3S and its molecular weight is 320.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H9ClN2O3S/c15-11-6-13-10(9-18)8-17(14(13)16-7-11)21(19,20)12-4-2-1-3-5-12/h1-9H

InChI Key

ASAHJOFVOBGJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (114, 3.60 g, 19.9 mmol) in 100 mL of dichloromethane, potassium hydroxide (50 mL, 9M aqueous, 0.45 mol), tetrabutylammonium hydrogen sulfate (400 mg, 1.0 mmol) and benzenesulfonyl chloride (11, 2.9 mL, 23.0 mmol) were added. The reaction was stirred at room temperature for 3 hours, then poured into water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was washed with ethyl acetate to provide the desired compound as a white solid (115, 2.3 g).
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3.6 g
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50 mL
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2.9 mL
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100 mL
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400 mg
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Synthesis routes and methods II

Procedure details

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